molecular formula C5H7Cl2NO2S B1231156 S-Dichlorovinyl-L-cysteine CAS No. 627-72-5

S-Dichlorovinyl-L-cysteine

Cat. No. B1231156
CAS RN: 627-72-5
M. Wt: 216.08 g/mol
InChI Key: PJIHCWJOTSJIPQ-DAFODLJHSA-N
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Description

Synthesis Analysis

The synthesis of DCVC involves specific enzymatic reactions and has been explored through studies aiming at understanding its formation from trichloroethylene. Enantiomers of DCVC have been synthesized, indicating the specificity and complexity of the chemical synthesis process involved (Klubes & Schultze, 1963).

Molecular Structure Analysis

DCVC's molecular structure has been characterized through various analytical techniques, focusing on its cysteine conjugate nature and the presence of dichlorovinyl groups. These structural features are critical for its biological activity and interaction with cellular components.

Chemical Reactions and Properties

DCVC undergoes several chemical reactions, including nonenzymic cleavage catalyzed by proteins, leading to the formation of pyruvate, ammonia, and chloride, alongside a yellow pigment associated with proteins (Anderson & Schultze, 1965). Its reactivity and the formation of toxic metabolites through enzymatic pathways, such as cysteine conjugate β-lyase, highlight its chemical properties and the potential for inducing cellular damage.

Physical Properties Analysis

The physical properties of DCVC, such as solubility and stability, contribute to its biological effects and distribution within the body. These properties are influenced by its molecular structure and the presence of reactive groups capable of undergoing various chemical transformations.

Chemical Properties Analysis

The chemical properties of DCVC, including its reactivity towards nucleophiles and the formation of thioacylating agents, play a significant role in its toxicological profile. Studies have shown that DCVC can be converted to chloroacetic acid and chlorothionoacetic acid, underlining the importance of understanding its chemical behavior in biological systems (Dekant et al., 1988).

Scientific Research Applications

Nephrotoxicity Mechanism

S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) has been extensively studied for its role in nephrotoxicity. Research indicates that DCVC is a potent nephrotoxin, with studies revealing the involvement of renal gamma-glutamyl transpeptidase, cysteine conjugate beta-lyase, and organic anion transport systems in DCVC-induced nephrotoxicity (Elfarra, Jakobson, & Anders, 1986). Another study highlights the bioactivation mechanism of DCVC and its cytotoxic effects in renal cells, suggesting a cascade of events leading to cellular damage (Vamvakas, Bittner, Dekant, & Anders, 1992).

Metabolism and Bioactivation

DCVC undergoes various metabolic transformations in the body, leading to the formation of cytotoxic compounds. For instance, thioacylating intermediates have been identified as metabolites of DCVC, which may contribute to its cytotoxic and mutagenic effects (Dekant, Berthold, Vamvakas, Henschler, & Anders, 1988). This underlines the importance of understanding its metabolic pathways for assessing its toxicity.

Cytotoxicity Evaluation

Studies have evaluated the cytotoxicity of DCVC in isolated rat kidney cells. Findings indicate that DCVC induces cell death in a concentration-dependent manner, suggesting that its metabolites play a crucial role in this process (Lash & Anders, 1986). These studies are critical for understanding the toxicological profile of DCVC and its impact on renal health.

Protein Interactions

DCVC also interacts with proteins, leading to various biochemical changes. For example, its interaction with bovine serum albumin results in nonenzymic cleavage and formation of pyruvate and other products (Anderson & Schultze, 1965). These interactions provide insights into the molecular mechanisms of DCVC's toxicity.

Comparative Toxicological Studies

Comparative toxicological studies have been conducted to understand the differential effects of DCVC and related compounds. These studies provide valuable information on structure-activity relationships and the specific nephrotoxicity of DCVC in different animal models, enhancing our understanding of its toxicological profile (Koechel, Krejci, & Ridgewell, 1991).

Mechanism of Action

DCVC induces mitochondrial-mediated apoptosis in a trophoblast cell line . It causes progressive mitochondrial dysfunction, resulting in lipid peroxidation-associated mitochondrial membrane depolarization . This suggests that DCVC could potentially impair placental function .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for S-(1,2-Dichlorovinyl)-L-cysteine involves the reaction of L-cysteine with 1,2-dichloroethene in the presence of a base to form the desired product.", "Starting Materials": [ "L-cysteine", "1,2-dichloroethene", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "L-cysteine is dissolved in water and the pH is adjusted to around 9-10 using a base such as sodium hydroxide.", "1,2-dichloroethene is added dropwise to the solution while stirring at room temperature.", "The reaction mixture is stirred for several hours until the desired product, S-(1,2-Dichlorovinyl)-L-cysteine, is formed.", "The product is isolated by filtration or extraction and purified by recrystallization or chromatography." ] }

CAS RN

627-72-5

Molecular Formula

C5H7Cl2NO2S

Molecular Weight

216.08 g/mol

IUPAC Name

2-amino-3-[(Z)-1,2-dichloroethenyl]sulfanylpropanoic acid

InChI

InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1+

InChI Key

PJIHCWJOTSJIPQ-DAFODLJHSA-N

Isomeric SMILES

C(C(C(=O)O)N)S/C(=C/Cl)/Cl

SMILES

C(C(C(=O)O)N)SC(=CCl)Cl

Canonical SMILES

C(C(C(=O)O)N)SC(=CCl)Cl

Other CAS RN

1948-28-3

synonyms

1,2-DCVC
1,2-dichlorovinyl-L-cysteine
S-(1,2-dichlorovinyl)cysteine
S-(1,2-dichlorovinyl)cysteine, L-Cys(E)-isomer
S-(2,2-dichlorovinyl)-L-cysteine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-Dichlorovinyl-L-cysteine
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Reactant of Route 6
S-Dichlorovinyl-L-cysteine

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